Methylsulfanylmethanethiol
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Overview
Description
It is a colorless liquid with a pungent, sulfurous aroma . This compound is known for its distinctive odor and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylsulfanylmethanethiol can be synthesized from cyclopropane, 1-bromo-1-(methylthio)- . The reaction involves the use of specific reagents and conditions to achieve the desired product. The synthesis process typically requires careful control of temperature and pressure to ensure the purity and yield of the compound.
Industrial Production Methods: In industrial settings, methylthiomethylmercaptan is produced through the thiolation of methanol . This process involves the use of tungsten-alumina catalysts promoted with an alkali metal. The reaction is carried out at moderate temperatures and pressures to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions: Methylsulfanylmethanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized to form dimethyl disulfide using oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents to convert the compound into simpler sulfur-containing molecules.
Substitution: Substitution reactions can occur under specific conditions, leading to the formation of various derivatives.
Major Products Formed:
Oxidation: Dimethyl disulfide is a major product formed from the oxidation of methylthiomethylmercaptan.
Reduction: The reduction process can yield simpler sulfur-containing compounds.
Substitution: Various derivatives can be formed depending on the substituents introduced during the reaction.
Scientific Research Applications
Methylsulfanylmethanethiol has several applications in scientific research and industry :
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its role in biological systems, particularly in the metabolism of sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: this compound is used in the production of agrochemicals, petrochemicals, and polymers. .
Mechanism of Action
The mechanism of action of methylthiomethylmercaptan involves its interaction with various molecular targets and pathways . The compound can act as a nucleophile, participating in reactions that involve the transfer of sulfur atoms. Its effects are mediated through its ability to form strong bonds with other molecules, influencing their chemical properties and reactivity .
Comparison with Similar Compounds
Methylsulfanylmethanethiol can be compared with other similar organosulfur compounds :
Methanethiol (Methyl mercaptan): This compound has a similar structure but differs in its chemical properties and applications.
Ethanethiol: Another related compound, ethanethiol, has a slightly different molecular structure and is used in different industrial applications.
Dimethyl disulfide: Formed from the oxidation of methylthiomethylmercaptan, this compound has distinct chemical properties and uses.
Uniqueness: this compound is unique due to its specific molecular structure and reactivity. Its ability to participate in various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
29414-47-9 |
---|---|
Molecular Formula |
C2H6S2 |
Molecular Weight |
94.2 g/mol |
IUPAC Name |
methylsulfanylmethanethiol |
InChI |
InChI=1S/C2H6S2/c1-4-2-3/h3H,2H2,1H3 |
InChI Key |
IXBUFAUQDFHNGI-UHFFFAOYSA-N |
SMILES |
CSCS |
Canonical SMILES |
CSCS |
density |
1.040-1.046 |
Key on ui other cas no. |
29414-47-9 |
physical_description |
Almost colourless liquid; Pungent, sulfureous aroma |
Pictograms |
Irritant |
solubility |
Soluble in water Soluble (in ethanol) |
Synonyms |
(methylthio)methanethiol MeSCH2SH |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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